Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

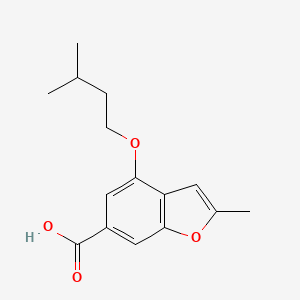

Methyl-3-(7-Chlor-4-oxoquinolin-1(4H)-yl)propanoat ist eine chemische Verbindung, die zur Familie der Chinolone gehört. Chinolone sind bekannt für ihre breite antimikrobielle Wirkung und werden in der medizinischen Chemie weit verbreitet eingesetzt. Diese besondere Verbindung weist einen Chinolon-Kern mit einem Chlorsubstituenten in der 7. Position und einer Methylestergruppe in der 3. Position der Propanoat-Seitenkette auf.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-(7-Chlor-4-oxoquinolin-1(4H)-yl)propanoat erfolgt typischerweise in den folgenden Schritten:

Bildung des Chinolon-Kerns: Der Chinolon-Kern kann durch eine Cyclisierungsreaktion unter Verwendung von Anilinderivaten und β-Ketoestern unter sauren oder basischen Bedingungen synthetisiert werden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines Säurekatalysators wie Schwefelsäure (H2SO4).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Flusschemietechniken beinhalten, um die Ausbeute und Reinheit zu verbessern. Die Verwendung automatisierter Reaktoren und die präzise Steuerung der Reaktionsbedingungen können zu einer effizienten großtechnischen Synthese führen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Chinolon-Kern, was zur Bildung von Chinolon-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in eine Hydroxylgruppe umwandeln.

Substitution: Die Chlor-Gruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Ammoniak (NH3) oder Thiole (R-SH) in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte

Oxidation: Chinolon-N-Oxide.

Reduktion: Hydroxychinolone.

Substitution: Aminochinolone oder Thiochinolone.

Wissenschaftliche Forschungsanwendungen

Methyl-3-(7-Chlor-4-oxoquinolin-1(4H)-yl)propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolonderivate verwendet.

Biologie: Wird auf seine potenziellen antibakteriellen und antifungalischen Eigenschaften untersucht.

Medizin: Wird auf seine Rolle bei der Entwicklung neuer Antibiotika und Antikrebsmittel untersucht.

Industrie: Wird aufgrund seiner stabilen Chinolonstruktur bei der Herstellung von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(7-Chlor-4-oxoquinolin-1(4H)-yl)propanoat beinhaltet seine Wechselwirkung mit bakterieller DNA-Gyrase und Topoisomerase IV, Enzymen, die für die DNA-Replikation unerlässlich sind. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod. Der Chlorsubstituent verstärkt seine Bindungsaffinität zu den Zielenenzymen, was ihn zu einem potenten antibakteriellen Mittel macht.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its role in developing new antibiotics and anticancer agents.

Industry: Utilized in the production of dyes and pigments due to its stable quinolone structure.

Wirkmechanismus

The mechanism of action of Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The chloro substituent enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

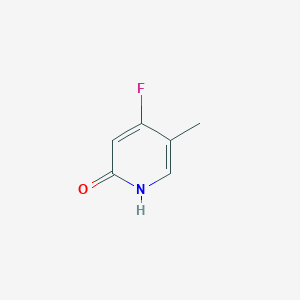

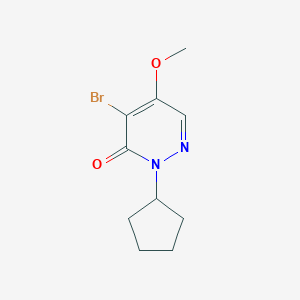

Ciprofloxacin: Ein weit verbreitetes Fluoroquinolon-Antibiotikum mit einem ähnlichen Chinolon-Kern, aber mit einem Fluorsubstituenten.

Norfloxacin: Ein weiteres Fluoroquinolon mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten am Chinolon-Kern.

Levofloxacin: Ein Fluoroquinolon der dritten Generation mit erhöhter Aktivität gegen ein breiteres Spektrum von Bakterien.

Einzigartigkeit

Methyl-3-(7-Chlor-4-oxoquinolin-1(4H)-yl)propanoat ist aufgrund seines spezifischen Chlorsubstituenten und der Methylestergruppe einzigartig, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleihen. Seine Synthese- und Reaktivitätsmuster unterscheiden sich von denen von Fluorochinolonen, was es zu einer wertvollen Verbindung für die Entwicklung neuer Therapeutika macht.

Eigenschaften

Molekularformel |

C13H12ClNO3 |

|---|---|

Molekulargewicht |

265.69 g/mol |

IUPAC-Name |

methyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |

InChI-Schlüssel |

AWQRTAFHUCHLRM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.